Differential Cytotoxicity: 9.1-Fold Lower Potency vs. Dolastatin 10
In a direct head-to-head comparison across a panel of human ovarian and colon carcinoma cell lines, Dolastatin 15 was on average 9.1-fold less potent than its structural analog, Dolastatin 10 [1]. The mean IC50 for Dolastatin 10 was 0.23 nM, compared to 2.1 nM for Dolastatin 15, a statistically significant difference (P <0.05). This quantifies the substantial impact of their structural differences on cellular growth inhibition.
| Evidence Dimension | In vitro cytotoxicity (Mean IC50) |
|---|---|
| Target Compound Data | 2.1 nM |
| Comparator Or Baseline | Dolastatin 10 (0.23 nM) |
| Quantified Difference | 9.1-fold lower potency |
| Conditions | Panels of human ovarian and colon-carcinoma cell lines (Aherne et al., 1996) |
Why This Matters
This precise potency differential is critical for researchers selecting the appropriate tool compound: Dolastatin 15 serves as a less potent comparator or a payload for targeted therapies where extreme potency may lead to dose-limiting toxicities.
- [1] Aherne, G. W., et al. (1996). Antitumour evaluation of dolastatins 10 and 15 and their measurement in plasma by radioimmunoassay. *Cancer Chemotherapy and Pharmacology*, 38, 225-232. View Source
